Fluroxypyr-butometyl chemical structure and properties
Fluroxypyr-butometyl chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluroxypyr-butometyl is the 1-butoxy-2-propyl ester of fluroxypyr, a synthetic auxin herbicide widely employed for the post-emergence control of broadleaf weeds. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, toxicological profile, and environmental fate of fluroxypyr-butometyl. Detailed experimental protocols for its analysis and the evaluation of its herbicidal activity are also presented. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and environmental science.
Chemical Structure and Identification
Fluroxypyr-butometyl is a pyridine-based herbicide. The chemical structure and identification details are provided below.
Chemical Structure:
Table 1: Chemical Identification of Fluroxypyr-butometyl
| Identifier | Value |
| IUPAC Name | 1-butoxypropan-2-yl 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate |
| CAS Number | 154486-27-8 |
| Molecular Formula | C14H19Cl2FN2O4 |
| Molecular Weight | 369.22 g/mol |
| SMILES | CCCCOCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F |
| InChI Key | ZKFARSBUEBZZJT-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of fluroxypyr-butometyl are crucial for understanding its environmental behavior and formulation development.
Table 2: Physicochemical Properties of Fluroxypyr-butometyl
| Property | Value | Source |
| Melting Point | <25 °C | ECHEMI |
| Boiling Point | 453.7 °C (Predicted) | ECHEMI |
| Density | 1.321 g/cm³ | ECHEMI |
| Vapor Pressure | Data not available | |
| Water Solubility | Data not available for butometyl ester. For fluroxypyr acid: 91 mg/L at 20 °C. For fluroxypyr-meptyl ester: 0.136 mg/L at 20 °C. | Wikipedia, AERU |
| LogP (Octanol-Water Partition Coefficient) | 3.818 | ECHEMI |
Mechanism of Action: Synthetic Auxin Herbicide
Fluroxypyr, the active form of fluroxypyr-butometyl, is a synthetic auxin.[1][2] After application, the butometyl ester is rapidly hydrolyzed in the plant to release the herbicidally active fluroxypyr acid.[3] This acid mimics the natural plant hormone indole-3-acetic acid (IAA), leading to a cascade of physiological and morphological effects characteristic of auxin overdose.
The herbicidal action is initiated by the binding of fluroxypyr acid to auxin receptors, primarily the F-box proteins of the TIR1/AFB family (Transport Inhibitor Response 1/Auxin-signaling F-Box). This binding event promotes the interaction of these receptors with Aux/IAA transcriptional repressor proteins. The formation of this co-receptor complex leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.
The degradation of Aux/IAA proteins derepresses Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The uncontrolled activation of these genes results in a variety of phytotoxic effects, including epinastic growth (leaf curling), stem twisting, and ultimately, plant death.
A study on the related fluroxypyr-1-methylheptyl ester has also implicated the mitogen-activated protein kinase (MAPK) signaling cascade in its cytotoxic effects in porcine cells, suggesting potential off-target effects that warrant further investigation.[4]
Toxicological Profile
The toxicological profile of fluroxypyr and its esters has been evaluated in various species. The acute toxicity is generally low.
Table 3: Acute Toxicity of Fluroxypyr and its Esters
| Test | Species | Route | Endpoint | Value | Source |
| Acute Oral | Rat | Oral | LD50 | >5000 mg/kg | [5] |
| Acute Dermal | Rat | Dermal | LD50 | >2000 mg/kg | [5] |
| Acute Inhalation | Rat | Inhalation | LC50 | >1.0 mg/L | [5] |
| Acute Oral (meptyl ester) | Rat | Oral | LD50 | 3450 mg/kg | [6] |
| Acute Dermal (meptyl ester) | Rat | Dermal | LD50 | >2000 mg/kg | [6] |
| Acute Inhalation (meptyl ester) | Rat | Inhalation | LC50 | >6.2 mg/L | [6] |
Ecotoxicology:
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Birds: Fluroxypyr is considered practically non-toxic to avian species, with acute oral LD50 values for bobwhite quail and mallard ducks being greater than 2000 mg/kg.[5]
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Aquatic Organisms: The toxicity to aquatic organisms varies. Fluroxypyr is reported to be slightly to moderately toxic to fish. The 96-hour LC50 for rainbow trout is >100 mg/L, and for bluegill sunfish, it is >14.3 mg/L.[5]
Environmental Fate
Fluroxypyr-butometyl is rapidly hydrolyzed in soil and water to the active ingredient, fluroxypyr acid. The acid is then primarily degraded by soil microorganisms. The half-life of fluroxypyr in soil is typically short, ranging from a few days to a few weeks, minimizing the risk of carryover to subsequent crops. Due to its relatively low persistence and moderate mobility, the potential for groundwater contamination is considered low under normal agricultural use.
Experimental Protocols
Determination of Fluroxypyr Residues in Oily Matrices
This protocol outlines a method for the determination of fluroxypyr residues in matrices such as crude palm oil (CPO) and crude palm kernel oil (CPKO) using High-Performance Liquid Chromatography (HPLC).[7]
Methodology:
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Extraction:
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Weigh a representative sample of the oil matrix into a centrifuge tube.
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Add a suitable extraction solvent (e.g., acetonitrile).
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Homogenize the mixture thoroughly.
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Centrifuge to separate the solvent and oil phases.
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Collect the supernatant (acetonitrile phase).
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Low-Temperature Precipitation:
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Cool the collected supernatant to a low temperature (e.g., -20°C) to precipitate out co-extracted lipids.
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Centrifuge the cooled extract at a low temperature.
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Collect the clear supernatant.
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-
Quantification by HPLC:
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Evaporate the supernatant to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a suitable mobile phase.
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Inject an aliquot into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
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Quantify the fluroxypyr concentration by comparing the peak area to that of a certified reference standard.
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Assessment of Herbicidal Activity
This protocol describes a pot experiment to evaluate the herbicidal efficacy of fluroxypyr-butometyl on a target weed species.
Methodology:
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Plant Cultivation:
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Sow seeds of the target weed species in pots containing a suitable growing medium.
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Thin the seedlings to a uniform number per pot after emergence.
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Grow the plants under controlled environmental conditions (e.g., temperature, light, humidity).
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Herbicide Application:
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At a specific growth stage of the weeds (e.g., 3-4 leaf stage), apply different doses of a fluroxypyr-butometyl formulation using a laboratory pot sprayer.
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Include an untreated control group.
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Replicate each treatment several times in a randomized complete block design.
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Efficacy Assessment:
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At specified time intervals after treatment (e.g., 7, 14, and 21 days), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill).
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Measure relevant plant parameters such as plant height, fresh weight, and dry weight.
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Data Analysis:
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Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship and the effective dose for weed control.
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Conclusion
Fluroxypyr-butometyl is an effective synthetic auxin herbicide with a well-characterized mode of action. Its favorable physicochemical and toxicological properties, coupled with its relatively short environmental persistence, make it a valuable tool in modern agriculture for the selective control of broadleaf weeds. This technical guide provides a comprehensive summary of its key characteristics and methodologies for its study, serving as a foundational resource for researchers and professionals in related fields. Further research into the off-target effects, particularly the involvement of signaling pathways like the MAPK cascade, could provide deeper insights into its biological activity.
References
- 1. Fluroxypyr (Ref: DOW 43304-H) [sitem.herts.ac.uk]
- 2. Fluroxypyr - Wikipedia [en.wikipedia.org]
- 3. Fluroxypyr-meptyl TC - HEBEN [hb-p.com]
- 4. Fluroxypyr-1-methylheptyl ester induced ROS production and mitochondrial apoptosis through the MAPK signaling cascade in porcine trophectoderm and uterine luminal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wsdot.wa.gov [wsdot.wa.gov]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. Determination of the herbicide fluroxypyr in oil matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
